An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 1-(1,4-Diazepan-1-yl)butan-1-one
An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 1-(1,4-Diazepan-1-yl)butan-1-one
This guide provides a comprehensive framework for the analytical characterization of 1-(1,4-Diazepan-1-yl)butan-1-one, a key building block in medicinal chemistry and drug development. Accurate determination of its molecular formula and weight is a foundational requirement for ensuring compound identity, purity, and consistency in research and manufacturing settings. We will explore both the theoretical calculations and the essential experimental protocols that, when used in concert, provide a self-validating system for robust analysis.
Part 1: Theoretical Characterization
Before any experimental work, a thorough theoretical analysis based on the compound's chemical structure is imperative. This establishes the benchmark values against which all empirical data will be compared.
Chemical Structure and Molecular Formula
The structure of 1-(1,4-Diazepan-1-yl)butan-1-one consists of a butanoyl group attached to one of the nitrogen atoms of a 1,4-diazepane ring.
Based on this structure, the molecular formula is determined by counting the atoms of each element:
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Carbon (C): 9
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Hydrogen (H): 18
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Nitrogen (N): 2
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Oxygen (O): 1
Thus, the molecular formula is C₉H₁₈N₂O .[1]
Calculation of Molecular Weight
It is critical to distinguish between two forms of molecular weight: the average molecular weight and the monoisotopic mass.
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Average Molecular Weight (MW): Calculated using the weighted average atomic masses of all isotopes of each element as they naturally occur. This value is typically used for bulk material properties and stoichiometric calculations in the laboratory.
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Monoisotopic Mass: Calculated using the exact mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value measured by high-resolution mass spectrometry.
The calculations are as follows:
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Average MW = (9 x 12.011) + (18 x 1.008) + (2 x 14.007) + (1 x 15.999) = 170.25 g/mol [1]
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Monoisotopic Mass = (9 x 12.000000) + (18 x 1.007825) + (2 x 14.003074) + (1 x 15.994915) = 170.141913 Da
Theoretical Elemental Composition
The expected mass percentage of each element can be calculated from the molecular formula and the average atomic weights. This is the theoretical basis for validation by combustion analysis.
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% Carbon (C) = (9 * 12.011 / 170.25) * 100 = 63.49%
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% Hydrogen (H) = (18 * 1.008 / 170.25) * 100 = 10.65%
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% Nitrogen (N) = (2 * 14.007 / 170.25) * 100 = 16.45%
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% Oxygen (O) = (1 * 15.999 / 170.25) * 100 = 9.40%
Summary of Theoretical Data
The foundational data for 1-(1,4-Diazepan-1-yl)butan-1-one is summarized below.
| Parameter | Value |
| Molecular Formula | C₉H₁₈N₂O |
| Average Molecular Weight | 170.25 g/mol |
| Monoisotopic Mass | 170.141913 Da |
| % Carbon | 63.49% |
| % Hydrogen | 10.65% |
| % Nitrogen | 16.45% |
| % Oxygen | 9.40% |
Part 2: Experimental Verification and Methodologies
A multi-pronged experimental approach is essential for irrefutable characterization. We will utilize High-Resolution Mass Spectrometry (HRMS) for accurate mass determination and Elemental Analysis for compositional verification. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the ultimate confirmation of the molecular structure itself.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
Rationale: HRMS is the gold standard for determining the molecular formula of a small molecule.[2][3] Unlike low-resolution mass spectrometry which provides only the nominal mass, HRMS instruments (like Time-of-Flight or Orbitrap analyzers) can measure the mass-to-charge ratio (m/z) with high precision (typically to four or five decimal places).[2][4] This level of accuracy allows for the confident assignment of an elemental formula, as very few formulas will match a given mass with a low ppm (parts-per-million) error.
Caption: High-Resolution Mass Spectrometry (HRMS) Workflow.
Experimental Protocol (Example: ESI-TOF)
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Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL.
-
Instrumentation Setup:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The two nitrogen atoms in the diazepane ring are readily protonated.
-
Expected Ion: The primary ion of interest will be the protonated molecule, [M+H]⁺, with a theoretical m/z of 171.1497.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
-
Mass Range: Scan from m/z 50 to 500 to ensure capture of the parent ion and potential fragments.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.
-
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion in the resulting mass spectrum.
-
Calculate the mass error using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6.
-
Acceptance Criterion: The absolute mass error should be less than 5 ppm.
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Combustion Analysis for Elemental Composition
Rationale: Combustion analysis provides an independent, quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis).[5][6] This technique offers an orthogonal validation of the molecular formula determined by HRMS.[7] It directly tests the elemental ratios within the bulk sample.
Experimental Protocol (CHN Analyzer)
-
Sample Preparation: Accurately weigh 2-3 mg of the dry, pure compound into a tin or silver capsule.
-
Combustion: The sample is dropped into a high-temperature furnace (900-1000 °C) in an oxygen-rich atmosphere. This process quantitatively converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
Separation and Detection: The resulting gases are passed through a separation column (often via gas chromatography) and measured by a thermal conductivity detector.
-
Calculation: The instrument's software, calibrated with a known standard (e.g., acetanilide), calculates the mass percentages of C, H, and N in the original sample.
-
Data Analysis: Compare the experimentally determined percentages to the theoretical values.
-
Acceptance Criterion: The experimental values for %C, %H, and %N should be within ±0.4% of the theoretical values.
-
NMR Spectroscopy for Structural Confirmation
Rationale: While HRMS and CHN analysis confirm the "what" and "how much" of the elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the "how,"—specifically, how the atoms are connected.[8][9] By providing a detailed picture of the chemical environment of each hydrogen and carbon atom, NMR unequivocally validates the proposed structure, thereby implicitly confirming the molecular formula and weight.[10]
Experimental Protocol Overview
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis and Expected Features:
-
¹H NMR: The spectrum should show distinct signals corresponding to the protons of the butanoyl chain (e.g., a triplet for the terminal methyl group) and complex multiplets for the seven methylene groups of the diazepane ring. Integration of the signals should correspond to the 18 protons in the formula.
-
¹³C NMR: The spectrum should reveal 9 distinct carbon signals, including a carbonyl carbon (~170 ppm), and eight aliphatic carbons corresponding to the butanoyl chain and the diazepane ring.[11][12]
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Part 3: Integrated Analysis and Validation
The true power of this analytical approach lies not in any single technique, but in the convergence of data from all three orthogonal methods. This integrated strategy forms a self-validating system that provides the highest degree of confidence in the compound's identity.
Caption: Integrated workflow for compound validation.
This integrated approach ensures trustworthiness. An accurate mass measurement by HRMS confirms the elemental formula. Combustion analysis validates this formula using a completely different physical principle. Finally, NMR confirms that the atoms are assembled in the correct manner. If the results from all three experiments align with the theoretical calculations, the identity and purity of 1-(1,4-Diazepan-1-yl)butan-1-one can be considered unequivocally confirmed.
References
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Elemental Analysis - Organic & Inorganic Compounds | ELTRA . ELTRA. Available at: [Link]
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Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs . MtoZ Biolabs. Available at: [Link]
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A Look at Elemental Analysis for Organic Compounds - AZoM . (2021, May 6). AZoM.com. Available at: [Link]
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry . Analytice. Available at: [Link]
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Elemental analysis: operation & applications - Elementar . Elementar. Available at: [Link]
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What is Mass Spectrometry? - Broad Institute . Broad Institute. Available at: [Link]
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Determination of Molecular Weight by Mass Spectros | PDF - Scribd . Scribd. Available at: [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . (2008, March 25). Georgia State University Sites. Available at: [Link]
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Essential parameters for structural analysis and dereplication by (1)H NMR spectroscopy . (2014, June 27). Magnetic Resonance in Chemistry. Available at: [Link]
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N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study - MDPI . (2025, November 11). MDPI. Available at: [Link]
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NMR spectroscopy in pharmacy - alpaipars . alpaipars. Available at: [Link]
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